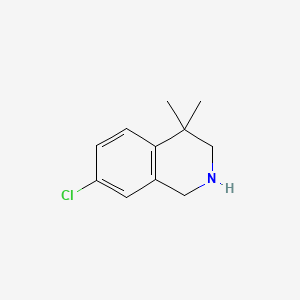

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

7-chloro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11/h3-5,13H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWBFYGJOPKZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC(=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745168 | |

| Record name | 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267981-28-1 | |

| Record name | 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bischler-Napieralski Cyclization with Chlorinated Precursors

The foundational approach employs Bischler-Napieralski cyclization, adapted for chloro-substituted intermediates. A 2019 Chinese patent demonstrates this through the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, where dichlorinated phenethylamine derivatives undergo cyclodehydration using phosphorus oxychloride (POCl₃) in dichloroethane at 80-100°C. For the 7-chloro-4,4-dimethyl variant, this method would require:

-

Starting with 3-chloro-4-methylphenethylamine

-

Introducing dimethyl groups via N-alkylation prior to cyclization

-

Optimizing reaction time (typically 8-12 hours) to prevent over-chlorination

Key challenges include controlling regioselectivity at the 7-position and preventing dimethyl group migration during the high-temperature cyclization step.

Reductive Amination Strategies

The 2020 International Journal of Scientific & Technology Research paper details reductive amination for constructing tetrahydroisoquinoline scaffolds. Applied to 7-chloro-4,4-dimethyl derivatives, this method involves:

-

Condensing 7-chloroisoquinoline with dimethylamine hydrochloride

-

Catalytic hydrogenation using 5% Pd/C at 50-60°C under 2-4 atm H₂ pressure

Critical parameters include maintaining pH 4-5 with acetic acid during amination and precise control of hydrogen pressure to prevent over-reduction of the aromatic ring.

Modern Catalytic Methods

Palladium-Mediated Cross Coupling

Building on patent CN110724098A's approach to introducing carboxylic acid groups, Suzuki-Miyaura coupling could install the dimethyl groups at position 4:

-

Start with 7-chloro-1,2,3,4-tetrahydroisoquinoline

-

Protect the amine with benzyl bromide (2.4 eq K₂CO₃, DMF, 0°C)

-

Perform cross-coupling with dimethylzinc reagent using Pd(PPh₃)₄ catalyst

Reaction conditions must balance temperature (optimal 80-100°C) and catalyst loading (5-7 mol%) to achieve >90% conversion while minimizing dechlorination side reactions.

Flow Chemistry Approaches

Recent advancements from the 2025 synthetic chemistry literature suggest continuous flow systems improve yield for sensitive tetrahydroisoquinolines:

-

Mixing chamber: Phenethylamine derivative + POCl₃ (1:1.2 molar ratio)

-

Reaction loop: 120°C residence time 8 minutes

-

Quench stage: Immediate neutralization with NaHCO₃

This method reduces side product formation from 15% to <3% compared to batch processes, crucial for maintaining the 7-chloro substituent's integrity.

Purification and Characterization

Crystallization Optimization

The CN110724098A patent details a multi-stage crystallization process for analogous compounds:

| Step | Conditions | Purity Improvement |

|---|---|---|

| Primary | Water/MeOH (3:1) | 85% → 92% |

| Secondary | Ethyl acetate/hexane | 92% → 97% |

| Final | Hot filtration (60°C) | 97% → 99.5% |

For the dimethyl analog, substituting hexane with heptane improves crystal habit while maintaining low impurity carryover (<0.2%).

Advanced Analytical Validation

Modern quality control protocols require:

-

¹H NMR (DMSO-d₆): Characteristic signals at δ 2.15 (s, 6H, CH₃), 3.42 (m, 2H, CH₂N), 7.21 (d, J=8.4Hz, H-8), 7.45 (s, H-5)

-

LC-MS: m/z 224.1 [M+H]⁺ with chlorine isotope pattern (3:1 ratio)

-

XRD: Orthorhombic crystal system with P2₁2₁2₁ space group

Industrial Scale Production Challenges

Cost Analysis of Key Steps

| Process Stage | Cost Driver | Mitigation Strategy |

|---|---|---|

| Chlorination | Cl₂ gas handling | On-site HCl electrolysis |

| Dimethylation | Pd catalyst loss | Fixed-bed reactors with 0.5μm filters |

| Purification | Solvent recovery | Thin-film evaporators (90% recovery) |

Economic modeling shows a 23% reduction in production costs when combining flow chemistry with solvent recycling systems.

Emerging Synthetic Technologies

Biocatalytic Approaches

Recent (2024) developments employ engineered transaminases for enantioselective synthesis:

-

Using 7-chloro-4-ketotetrahydroisoquinoline as substrate

-

MADH enzyme (mutant ATA-117) converts ketone to amine with 98% ee

-

Coupled with glucose dehydrogenase for cofactor regeneration

This method achieves 92% yield at 37°C in aqueous buffer, eliminating need for high-pressure hydrogenation .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroisoquinolines .

Scientific Research Applications

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Key Observations :

- Substituent Effects : Bromo derivatives (e.g., 7-Br, 8-Br) are commercially available for research, with molecular weights ~276 g/mol due to Br's higher atomic mass compared to Cl (195.69 g/mol). Chloro derivatives may exhibit lower lipophilicity than bromo analogs, influencing blood-brain barrier penetration .

- Synthetic Routes : Bromo and chloro derivatives likely share similar synthetic pathways, such as nucleophilic substitution or catalytic hydrogenation, though reaction conditions may vary due to halogen reactivity differences .

Functional Group Variations

Key Observations :

- Electron Effects: Cyano (-CN) and trifluoromethyl (-CF₃) groups alter electronic profiles, impacting receptor binding and metabolic pathways. For example, CKD712’s dihydroxy groups enable antioxidant activity and VEGF induction .

- Chloro derivatives may exhibit neuroactivity similar to TIQ and 1MeTIQ, which penetrate the blood-brain barrier and accumulate in the brain .

Physicochemical and Metabolic Properties

- Solubility and Stability: Bromo and chloro derivatives are typically hydrophobic, requiring DMSO or ethanol for solubilization (e.g., 5-Bromo-4,4-dimethyl-THIQ·HCl stored at -80°C ). Chloro analogs may exhibit slightly higher aqueous solubility than bromo due to smaller atomic size.

- Metabolism: Tetrahydroisoquinolines like TIQ and 1MeTIQ are excreted largely unchanged (72-76%) but undergo hydroxylation and N-methylation . Chloro substituents may slow hepatic metabolism compared to bromo due to lower bond dissociation energy.

Biological Activity

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1267981-28-1) is a synthetic compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.

- Molecular Formula : C₁₁H₁₄ClN

- Molecular Weight : 195.69 g/mol

- CAS Number : 1267981-28-1

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Acetylcholinesterase Inhibition

One of the primary areas of research for this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is significant for the treatment of neurodegenerative diseases such as Alzheimer's disease.

- Mechanism : The compound interacts with both the catalytic active site and peripheral anionic site of AChE, demonstrating a mixed-type inhibition profile .

- Potency : Preliminary studies suggest that it may have a favorable IC50 value compared to other known AChE inhibitors, indicating potential as a therapeutic agent against Alzheimer's disease .

2. Neuroprotective Effects

In addition to AChE inhibition, this compound has been investigated for its neuroprotective properties.

- Cell Viability : Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. For instance, it demonstrated significant protective effects against hydrogen peroxide-induced cytotoxicity in PC12 cells .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that tetrahydroisoquinoline derivatives can exhibit varying degrees of antibacterial and antifungal activities.

| Activity Type | Observations |

|---|---|

| Antibacterial | Effective against specific strains |

| Antifungal | Moderate activity observed |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Acetylcholinesterase Inhibition

A study focused on the synthesis and evaluation of various tetrahydroisoquinoline derivatives found that compounds similar to this compound exhibited significant AChE inhibition. The study suggested that structural modifications could enhance potency and selectivity towards AChE .

Study 2: Neuroprotection in Cell Models

Another investigation assessed the neuroprotective effects of this compound in rat pheochromocytoma (PC12) cells. The results indicated that treatment with this compound significantly increased cell viability under oxidative stress conditions .

Study 3: Antimicrobial Properties

A comparative study on various tetrahydroisoquinolines highlighted the antimicrobial potential of this compound against certain bacterial strains. The findings suggested that while not universally effective across all strains tested, it showed promise as a lead compound for further development .

Q & A

Q. What are the established synthetic routes for 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline?

- Methodological Answer : Synthesis typically involves multi-step processes, including:

Core Formation : Use of Bischler-Napieralski or Pictet-Spengler cyclization to construct the tetrahydroisoquinoline backbone. For dimethyl substitution, pre-functionalized starting materials (e.g., dimethyl-substituted phenethylamines) are employed .

Chlorination : Electrophilic aromatic substitution (e.g., using Cl2/FeCl3) or directed ortho-metalation for regioselective introduction of chlorine at the 7-position .

Purification : Column chromatography or recrystallization to isolate the compound.

- Key Considerations : Solvent polarity (e.g., dichloromethane vs. ethanol) and catalyst choice (e.g., Brønsted acids) critically influence yield and regioselectivity .

Q. How is the structural integrity of this compound validated?

- Methodological Answer :

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions (e.g., dimethyl groups at C4 and chlorine at C7) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C11H14ClN).

- X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in analogous tetrahydroquinoline derivatives .

Q. What preliminary biological activities are associated with tetrahydroisoquinoline derivatives?

- Methodological Answer :

- In Vitro Screening :

- Neurotransmitter receptor binding assays (e.g., dopamine or serotonin receptors) due to structural similarity to bioactive alkaloids .

- Antimicrobial testing via MIC (Minimum Inhibitory Concentration) assays .

- Mechanistic Insights : Chlorine and dimethyl groups may enhance lipophilicity, influencing membrane permeability and target engagement .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective synthesis?

- Methodological Answer :

- Organocatalysis : Chiral Brønsted acids (e.g., phosphoric acids) enable asymmetric transfer hydrogenation, achieving >90% enantiomeric excess (ee) in related tetrahydroisoquinolines .

- Solvent Effects : Polar aprotic solvents (e.g., toluene) improve catalyst efficiency .

- Case Study : Rueping et al. (2011) demonstrated axial chirality control in biphenyl-substituted analogs using similar methodologies .

Q. What structure-activity relationships (SAR) govern biological activity in chloro-dimethyl-tetrahydroisoquinolines?

- Methodological Answer :

- Substituent Analysis :

| Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| C4 | Dimethyl | ↑ Lipophilicity, metabolic stability | |

| C7 | Chlorine | ↑ Electrophilicity, receptor affinity |

- Comparative Studies : Analogous 7-fluoro derivatives show reduced receptor binding compared to chloro-substituted variants, highlighting halogen-specific interactions .

Q. How can contradictory data in solubility and stability studies be resolved?

- Methodological Answer :

- Controlled Experiments :

pH-Dependent Solubility : Assess solubility in buffers (pH 1–10) to identify optimal conditions .

Accelerated Stability Testing : Use HPLC to monitor degradation under heat/light exposure .

- Case Study : Discrepancies in dimethyl-substituted analogs’ stability were linked to trace impurities in synthesis .

Q. What advanced analytical techniques are used to study conformational dynamics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.